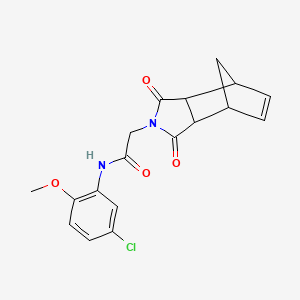![molecular formula C18H32N4O2 B4010955 1-cyclopropyl-3-[3-[(cyclopropylcarbamoylamino)methyl]-3,5,5-trimethylcyclohexyl]urea](/img/structure/B4010955.png)
1-cyclopropyl-3-[3-[(cyclopropylcarbamoylamino)methyl]-3,5,5-trimethylcyclohexyl]urea
描述
1-cyclopropyl-3-[3-[(cyclopropylcarbamoylamino)methyl]-3,5,5-trimethylcyclohexyl]urea is a complex organic compound with a unique structure that includes cyclopropyl and urea functional groups
准备方法
The synthesis of 1-cyclopropyl-3-[3-[(cyclopropylcarbamoylamino)methyl]-3,5,5-trimethylcyclohexyl]urea involves multiple steps. One common method includes the reaction of cyclopropyl isocyanate with a suitable amine derivative. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to prevent decomposition of the reactants .
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
1-cyclopropyl-3-[3-[(cyclopropylcarbamoylamino)methyl]-3,5,5-trimethylcyclohexyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or urea moieties, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-cyclopropyl-3-[3-[(cyclopropylcarbamoylamino)methyl]-3,5,5-trimethylcyclohexyl]urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
作用机制
The mechanism of action of 1-cyclopropyl-3-[3-[(cyclopropylcarbamoylamino)methyl]-3,5,5-trimethylcyclohexyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
相似化合物的比较
Similar compounds to 1-cyclopropyl-3-[3-[(cyclopropylcarbamoylamino)methyl]-3,5,5-trimethylcyclohexyl]urea include other cyclopropyl derivatives and urea-based compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. For example, 1-cyclopropyl-3-[6-(cyclopropylcarbamoylamino)hexyl]urea is another compound with similar functional groups but different applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
1-cyclopropyl-3-[3-[(cyclopropylcarbamoylamino)methyl]-3,5,5-trimethylcyclohexyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4O2/c1-17(2)8-14(22-16(24)21-13-6-7-13)9-18(3,10-17)11-19-15(23)20-12-4-5-12/h12-14H,4-11H2,1-3H3,(H2,19,20,23)(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRACCYKCKUYBRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)CNC(=O)NC2CC2)NC(=O)NC3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


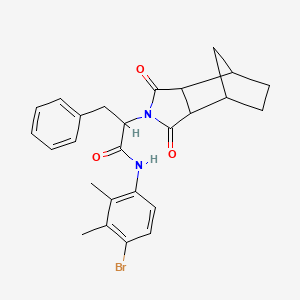
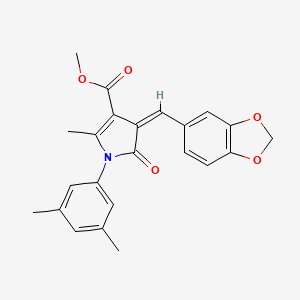
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide](/img/structure/B4010904.png)
![1-[6-(2-methyl-2,3-dihydroindole-1-carbonyl)-1,3-benzothiazol-2-yl]pyrrolidine-2,5-dione](/img/structure/B4010914.png)
![N-(2,5-dimethoxyphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4010917.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4010923.png)
![N-benzyl-4-fluoro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4010931.png)
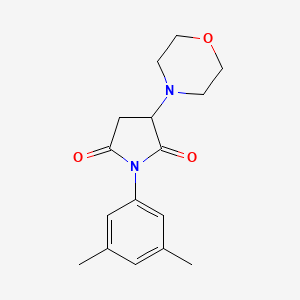
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide](/img/structure/B4010940.png)
![1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(1,3-benzothiazol-2-ylsulfanyl)ethanone](/img/structure/B4010952.png)
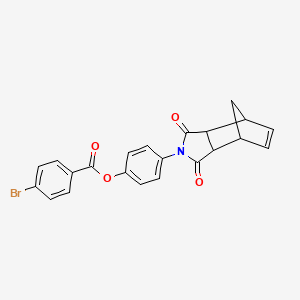
![1-[(4-methoxyphenyl)sulfonyl]-N-(1-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4010960.png)
![ethyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4010968.png)
